molecular formula C13H15Cl2NO B2881852 N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide CAS No. 2361863-95-6

N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide

Cat. No.: B2881852
CAS No.: 2361863-95-6
M. Wt: 272.17
InChI Key: BULKWXQVVPAVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide is an organic compound characterized by the presence of a dichlorophenyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide typically involves the reaction of 2,4-dichlorophenylamine with an appropriate alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of bacterial and fungal infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms. This inhibition can result in the antimicrobial effects observed in various studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide is unique due to its specific structural features, such as the presence of the 2,4-dichlorophenyl group and the prop-2-enamide moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO/c1-4-12(17)16-13(2,3)8-9-5-6-10(14)7-11(9)15/h4-7H,1,8H2,2-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULKWXQVVPAVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)Cl)Cl)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.